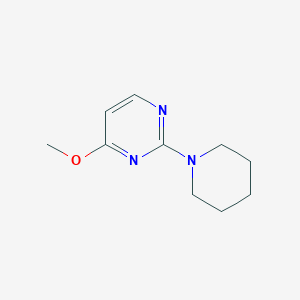

4-Methoxy-2-(piperidin-1-yl)pyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-9-5-6-11-10(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLRSLDAUYACJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Pyrimidine Ring:

Substitution at the 5- and 6-positions: The 5- and 6-positions of the pyrimidine (B1678525) ring are available for substitution. Introducing small alkyl, halogen, or cyano groups could modulate the electronic properties and steric profile of the molecule, potentially improving target binding affinity.

Replacement of the 4-methoxy group: The methoxy (B1213986) group at the 4-position could be replaced with other alkoxy groups of varying chain lengths or with amino or substituted amino groups to probe the impact on activity and solubility.

Derivatization of the Piperidine Moiety:

Translational Research Potential in Drug Lead Identification and Optimization (Purely academic, no clinical human trials)

The translational potential of 4-Methoxy-2-(piperidin-1-yl)pyrimidine and its future derivatives lies in its promise as a versatile scaffold for academic drug discovery programs. The diverse activities of its analogues suggest that this chemical class could serve as a starting point for developing lead compounds for multiple diseases.

The primary translational path involves leveraging the foundational scaffold to design and synthesize focused libraries of compounds for high-throughput screening in cell-based and biochemical assays. For example, based on the potent anti-HIV activity of related piperidinyl-aminopyrimidines nih.gov, a library derived from the title compound could be evaluated in academic antiviral screening programs. Similarly, the demonstrated anticancer potential of pyrimidine derivatives warrants its exploration in cancer cell line panels and against specific oncology targets like protein kinases or epigenetic modulators. figshare.commdpi.com

A crucial aspect of its translational potential is in lead optimization. Once initial "hit" compounds are identified from screening, the derivatization strategies outlined in the previous section can be employed to systematically improve potency, selectivity, and ADME properties. In-silico modeling and computational studies, which are integral to modern drug discovery, can be used to predict the binding modes of these novel derivatives and guide further synthesis. researchgate.netnih.gov

The ultimate academic goal would be to develop optimized lead compounds that demonstrate significant efficacy and a favorable safety profile in in-vitro and cell-based models. Such compounds could then serve as valuable tool compounds for academic researchers to further probe biological pathways or as starting points for more advanced, partnered drug development efforts. The research would remain strictly in the preclinical, academic domain, focused on generating fundamental knowledge and identifying promising molecular scaffolds for future therapeutic exploration.

Theoretical Chemical Studies of 4 Methoxy 2 Piperidin 1 Yl Pyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For a molecule like 4-methoxy-2-(piperidin-1-yl)pyrimidine, these computational methods provide insights into its geometry, orbital energies, charge distribution, and reactive sites.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule. By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), the geometry of 4-methoxy-2-(piperidin-1-yl)pyrimidine can be optimized to its lowest energy state. nih.gov This process calculates key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

For the pyrimidine (B1678525) ring, the C-N and C-C bond lengths are expected to exhibit values characteristic of aromatic systems, though they will be influenced by the electron-donating methoxy (B1213986) and piperidinyl groups. The C-O bond of the methoxy group and the C-N bond linking the piperidine (B6355638) ring to the pyrimidine are of particular interest as they influence the molecule's conformational flexibility and electronic properties.

Illustrative Optimized Geometrical Parameters for 4-Methoxy-2-(piperidin-1-yl)pyrimidine

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N (pyrimidine-piperidine) | ~1.38 Å |

| Bond Length | C4-O (pyrimidine-methoxy) | ~1.35 Å |

| Bond Length | O-CH3 (methoxy) | ~1.43 Å |

| Bond Angle | C2-N1-C6 (pyrimidine) | ~115° |

| Bond Angle | C4-C5-C6 (pyrimidine) | ~117° |

Note: These values are hypothetical and based on typical values for similar molecular fragments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netscirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For 4-methoxy-2-(piperidin-1-yl)pyrimidine, the electron-rich piperidinyl and methoxy groups are expected to raise the HOMO energy, while the electron-deficient pyrimidine ring will influence the LUMO energy. The HOMO is likely to be localized on the piperidinyl and methoxy-substituted pyrimidine ring, while the LUMO may be distributed over the pyrimidine core.

Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

Note: These are estimated values based on related pyrimidine derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule. nih.gov It helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For 4-methoxy-2-(piperidin-1-yl)pyrimidine, NBO analysis would likely reveal a significant negative charge on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, reflecting their high electronegativity. The piperidine nitrogen would also carry a partial negative charge.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. thaiscience.info

For 4-methoxy-2-(piperidin-1-yl)pyrimidine, the MEP map would be expected to show negative potential around the pyrimidine nitrogen atoms and the methoxy oxygen atom, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the piperidine and methyl groups would exhibit positive potential.

Conformational Analysis and Energy Minimization of the Pyrimidine-Piperidine System

The conformational flexibility of 4-methoxy-2-(piperidin-1-yl)pyrimidine is primarily determined by the rotation around the C2-N bond connecting the pyrimidine and piperidine rings, as well as the chair-boat conformations of the piperidine ring itself. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them.

The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org The orientation of the pyrimidine ring relative to the piperidine ring will be influenced by steric hindrance between the hydrogen atoms on both rings. Computational scans of the potential energy surface as a function of the C4-C2-N-C dihedral angle would reveal the lowest energy conformations. It is expected that a twisted, non-planar arrangement would be favored to alleviate steric clashes.

Computational Prediction of Reaction Pathways and Mechanism (e.g., Nucleophilic Aromatic Substitution)

Computational chemistry can be used to model reaction mechanisms and predict the feasibility of chemical transformations. Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidine derivatives. stackexchange.comnih.govresearchgate.net In the case of 4-methoxy-2-(piperidin-1-yl)pyrimidine, if a suitable leaving group were present at the C4 or C6 position, the molecule could undergo nucleophilic attack.

Theoretical studies on similar 2,4-disubstituted pyrimidines suggest that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com DFT calculations can be used to model the transition states and intermediates of such reactions, providing activation energies and reaction enthalpies. This information helps in understanding the regioselectivity and kinetics of the substitution process. For instance, the attack of a nucleophile on the pyrimidine ring would proceed through a high-energy intermediate known as a Meisenheimer complex, the stability of which can be assessed computationally.

Structure Activity Relationship Sar Investigations of 4 Methoxy 2 Piperidin 1 Yl Pyrimidine Derivatives

Systematic Structural Modifications of the Pyrimidine (B1678525) Core

The pyrimidine ring serves as a central scaffold in this class of compounds, and its substitution pattern is a key determinant of biological activity. Research into 2,4-disubstituted pyrimidines has shown that the steric and electronic properties of the substituents at both positions play a crucial role in their interaction with biological targets. nih.govnih.gov

Modifications often involve introducing a variety of substituents at the C-4 and C-6 positions of the pyrimidine ring, in addition to the established 2-piperidine and 4-methoxy groups. For instance, in the development of cholinesterase inhibitors, a central pyrimidine ring was identified as a suitable template for dual inhibition of both the enzyme and amyloid-β aggregation. nih.gov SAR studies on a series of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) involved modifying three different substituent positions on the pyrimidine core to optimize potency and lipophilicity. nih.gov

Table 1: Effect of Pyrimidine Core Modifications on Biological Activity

| Modification Site | Substituent Type | Observed Effect on Activity | Target Class | Reference |

|---|---|---|---|---|

| C-2 | Aliphatic Heterocycles (e.g., thiomorpholine) | Critical for cholinesterase inhibition potency and selectivity. | Cholinesterases | nih.gov |

| C-4 | Arylalkylamino groups | Works in conjunction with C-2 substituent to determine potency. | Cholinesterases | nih.gov |

| C-5 | Unsubstituted (Hydrogen) | Potent inhibition of PGE2 generation. | COX Enzymes | rsc.org |

| C-6 | (S)-3-hydroxypyrrolidine | Increased potency and reduced lipophilicity. | NAPE-PLD | nih.gov |

Influence of the Methoxy (B1213986) Group Position and Nature on Biological Response

The methoxy group (-OCH₃) at the C-4 position is a significant feature of the parent compound. Its position, and replacement with other alkoxy groups or bioisosteres, can profoundly impact biological activity. The methoxy group can influence the molecule's electronic properties, conformation, and ability to form hydrogen bonds.

Studies on related heterocyclic systems have shown that the position of a methoxy substituent is critical. For instance, in a series of pyrimidineselenone derivatives, the location of the methoxy group on an attached phenyl ring resulted in different molecular geometries and intermolecular interactions, which in turn affected their antimicrobial selectivity. nih.govresearchgate.net The oxygen atom of the methoxy group can also participate in stabilizing molecular conformations through intramolecular hydrogen bonding. nih.govresearchgate.net Furthermore, general studies on pyrimidine derivatives have noted that the presence of methoxy groups can lead to improved anti-inflammatory activities. rsc.org

In a different but related chemical series, 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the 4-methoxy group was a key part of the scaffold investigated as inhibitors of the presynaptic choline (B1196258) transporter. nih.gov The electronic-donating nature of the methoxy group influences the reactivity and binding affinity of the entire molecule.

Table 2: Influence of Methoxy Group on Pyrimidine Derivative Activity

| Feature | Description | Impact on Biological Profile | Reference |

|---|---|---|---|

| Position | The specific carbon atom on the pyrimidine or adjacent ring to which the methoxy group is attached. | Significantly affects molecular geometry, intermolecular interactions, and biological selectivity. | nih.govresearchgate.net |

| Electronic Effect | Acts as an electron-donating group through resonance. | Modulates the electron density of the pyrimidine ring, influencing target binding affinity. | rsc.org |

| Conformational Stabilization | The oxygen atom can act as a hydrogen bond acceptor. | Can lead to the stabilization of specific molecular conformations via intramolecular C-H···O interactions. | nih.govresearchgate.net |

Impact of the Piperidine (B6355638) Moiety in Biological Activity Profiles

Introducing substituents onto the piperidine ring can fine-tune the biological activity. For example, the addition of a methyl group to the piperidine ring, as in 2-(4-methylpiperidin-1-yl) derivatives, has been shown to yield potent and selective inhibitors of butyrylcholinesterase (BuChE). nih.gov In a separate study on NAPE-PLD inhibitors, the stereochemistry of a substituent on the piperidine ring was found to be critical. The conformational restriction of a flexible side chain by incorporating it into an (S)-3-phenylpiperidine ring increased inhibitory potency threefold. nih.govresearchgate.net This highlights that both the presence and the specific spatial arrangement (stereochemistry) of substituents are paramount.

Further studies have shown that even small changes can have significant effects. For instance, removing a substituent like an isopropyl group from a piperidine ring led to a marked decrease in activity, whereas a methyl group was well-tolerated. nih.gov

Table 3: Effect of Piperidine Ring Substituents on Activity

| Piperidine Substituent | Stereochemistry | Effect on Potency | Target | Reference |

|---|---|---|---|---|

| 4-Methyl | N/A | Increased potency and selectivity | Butyrylcholinesterase | nih.gov |

| 3-Phenyl | (S)-enantiomer | 3-fold increase in potency | NAPE-PLD | nih.govresearchgate.net |

| N-Methyl (at position 4 of main scaffold) | N/A | Equipotent with isopropyl analog | Choline Transporter (CHT) | nih.gov |

| Unsubstituted (vs. Isopropyl) | N/A | Much lower activity | Choline Transporter (CHT) | nih.gov |

The piperidine ring typically adopts a low-energy chair conformation. However, the presence of substituents and its connection to the pyrimidine core can influence this conformation and its flexibility. The orientation of substituents (axial vs. equatorial) can dramatically alter the molecule's three-dimensional shape and its ability to fit into a target's binding site.

Computational and experimental studies, for example on fluorinated piperidines, show that the conformational preferences are governed by a combination of factors including charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net The nitrogen atom in the ring and its lone pair of electrons also play a key role, influencing the ring's puckering and inversion dynamics. acs.org For N-substituted piperidines, such as the one in the title compound, the substituent on the nitrogen can influence the energy barrier for ring inversion and the preference for axial or equatorial positioning of other ring substituents. rsc.org This conformational behavior is critical, as some biological targets may selectively bind to one specific conformer.

Correlation of Structural Features with Specific Biological Target Interactions

Molecular modeling and X-ray crystallography studies have provided insights into how specific structural features of pyrimidine derivatives correlate with interactions at the molecular level. For cholinesterase inhibitors, modeling studies indicated that the central pyrimidine ring acts as a scaffold, positioning the substituents to interact with key regions of the enzyme's active site. nih.gov

For example, a C-2 thiomorpholine (B91149) substituent was shown to orient toward the cationic active site region (Trp84 and Phe330) within acetylcholinesterase (AChE), while in butyrylcholinesterase (BuChE), it oriented towards a hydrophobic region near the active site gorge entrance. nih.gov This demonstrates how subtle changes in the target's active site topography can be exploited by modifying the ligand's structure. In the case of NAPE-PLD inhibitors, SAR analysis suggested that the N-(cyclopropylmethyl) group at the C-4 carboxamide position may bind in a shallow lipophilic pocket, as modifications to this group did not improve activity. nih.gov

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. This involves replacing a functional group with another that has similar physical or chemical properties.

For the 4-methoxy-2-(piperidin-1-yl)pyrimidine scaffold, several replacements can be considered:

Piperidine Moiety: The piperidine ring is frequently a target for bioisosteric replacement. Morpholine (B109124) is a common replacement that can increase polarity and potentially reduce metabolism at the carbons adjacent to the nitrogen. cambridgemedchemconsulting.com However, this switch can have dramatic effects; in one study, replacing a piperidine with a piperazine (B1678402) core resulted in a significant loss of affinity for the sigma-1 receptor. nih.gov More novel replacements include spirosystems like 1-azaspiro[3.3]heptane, which can explore different structural vectors not accessible from a simple piperidine ring. cambridgemedchemconsulting.comresearchgate.net In the development of NAPE-PLD inhibitors, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold, serving as a successful example of bioisosteric replacement. nih.gov

Methoxy Group: The methoxy group can be replaced by other small alkyl ethers (e.g., ethoxy) or by groups that mimic its electronic properties, such as a methylamino or a fluorine atom, although the latter would have opposing electronic effects.

Table 4: Common Bioisosteric Replacements for the 4-Methoxy-2-(piperidin-1-yl)pyrimidine Scaffold

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Piperidine | Morpholine | Increase polarity, alter pKa, potentially reduce metabolism. | cambridgemedchemconsulting.com |

| Piperidine | Pyrrolidine/Hydroxypyrrolidine | Alter ring size and polarity; successful in increasing potency. | nih.gov |

| Piperidine | Azaspiro[3.3]heptane | Introduce 3D complexity, explore new vectors, maintain amine functionality. | cambridgemedchemconsulting.comresearchgate.net |

| Piperidine | Piperazine | Introduce a second nitrogen for additional interactions or altered pKa, though may reduce activity at some targets. | nih.gov |

| Methoxy Group | Ethoxy, Isopropoxy | Modulate lipophilicity and steric bulk. | N/A |

| Pyrimidine Ring | Pyrido[2,3-d]pyrimidine | Fused ring system to explore larger binding pockets and alter electronics. | nih.gov |

Biological Activity Studies of 4 Methoxy 2 Piperidin 1 Yl Pyrimidine in Vitro and Preclinical Mechanistic Focus

Anticancer Activity and Cellular Mechanisms

Following a comprehensive review of published research, no specific studies detailing the anticancer activity or cellular mechanisms of 4-Methoxy-2-(piperidin-1-yl)pyrimidine were identified. The subsequent subsections reflect this lack of available data.

Enzyme Inhibition Studies (e.g., Kinases like EGFR, PI3K, c-kit, MARK4)

No published data were found regarding the inhibitory effects of 4-Methoxy-2-(piperidin-1-yl)pyrimidine on kinases such as EGFR, PI3K, c-kit, or MARK4.

Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines

There are no available studies that have investigated the effects of 4-Methoxy-2-(piperidin-1-yl)pyrimidine on cell cycle progression or the induction of apoptosis in any cancer cell lines.

Interaction with Cellular Targets (e.g., Tubulin binding)

Research on the interaction of 4-Methoxy-2-(piperidin-1-yl)pyrimidine with cellular targets, including tubulin, has not been reported in the scientific literature.

Antimicrobial Activity and Spectrum of Efficacy

No dedicated studies on the antimicrobial properties of 4-Methoxy-2-(piperidin-1-yl)pyrimidine have been found in the course of this literature search.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

There is no available data on the antibacterial activity of 4-Methoxy-2-(piperidin-1-yl)pyrimidine against either Gram-positive or Gram-negative bacterial strains.

Antifungal Properties against Fungal Pathogens

No research has been published detailing any antifungal properties or efficacy of 4-Methoxy-2-(piperidin-1-yl)pyrimidine against fungal pathogens.

Note: While the broader classes of pyrimidine (B1678525) and piperidine (B6355638) derivatives have been investigated for various biological activities, including anticancer and antimicrobial effects, research specifically focused on the compound 4-Methoxy-2-(piperidin-1-yl)pyrimidine is not available in the public domain at the time of this review. Therefore, no data tables or detailed research findings for this specific compound can be provided.

Biological Activity of 4-Methoxy-2-(piperidin-1-yl)pyrimidine Not Established in Publicly Available Scientific Literature

Following a comprehensive review of publicly available scientific databases and research literature, no specific studies detailing the biological activities of the chemical compound 4-Methoxy-2-(piperidin-1-yl)pyrimidine were identified for the requested areas of investigation. Extensive searches were conducted to find in vitro and preclinical data pertaining to the compound's potential antitubercular, anti-inflammatory, immunomodulatory, and enzyme-inhibiting properties, as well as other biological effects.

The investigation sought to uncover research focused on the following specific activities for 4-Methoxy-2-(piperidin-1-yl)pyrimidine:

Antitubercular Potential: No studies were found that evaluated the efficacy of this specific compound against Mycobacterium tuberculosis or other mycobacterial strains.

Anti-inflammatory and Immunomodulatory Effects: The search yielded no cellular assay data or preclinical studies investigating the compound's ability to modulate inflammatory pathways or immune responses.

Enzyme Inhibition: There is no available research on the inhibitory activity of 4-Methoxy-2-(piperidin-1-yl)pyrimidine against specific enzymes such as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) or cholinesterases.

Other Reported Biological Activities: No scientific reports were found that assessed the antioxidant, antimalarial, or bone anabolic potential of this compound.

While research exists for a wide range of structurally diverse pyrimidine derivatives demonstrating various biological activities, the current body of scientific literature does not appear to include specific data for 4-Methoxy-2-(piperidin-1-yl)pyrimidine within the scope of this inquiry. Therefore, it is not possible to provide a detailed, evidence-based article on these aspects of its biological profile.

Advanced Computational Approaches in the Study of 4 Methoxy 2 Piperidin 1 Yl Pyrimidine

Molecular Docking Simulations for Target Identification and Ligand Binding Mode Analysis

Ligand-Protein Interaction Profiling and Hydrogen Bonding Networks

A hypothetical interaction profile for 4-Methoxy-2-(piperidin-1-yl)pyrimidine with a target protein is presented in Table 1.

Table 1: Hypothetical Ligand-Protein Interactions for 4-Methoxy-2-(piperidin-1-yl)pyrimidine

| Interacting Ligand Atom/Group | Interacting Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Pyrimidine (B1678525) N1 | Amino Acid A | Hydrogen Bond | 2.8 |

| Pyrimidine NH2 | Amino Acid B | Hydrogen Bond | 3.1 |

| Methoxy (B1213986) Oxygen | Amino Acid C | Hydrogen Bond | 2.9 |

Binding Affinity Predictions and Scoring Functions

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating better binding. Various scoring functions exist, each with its own algorithm for evaluating interactions. For 4-Methoxy-2-(piperidin-1-yl)pyrimidine, a docking study would likely employ multiple scoring functions to increase the reliability of the binding affinity prediction. The predicted binding affinities can then be used to rank potential protein targets or to compare the potency of different derivatives of the lead compound.

A representative table of predicted binding affinities for 4-Methoxy-2-(piperidin-1-yl)pyrimidine against different hypothetical protein targets is shown in Table 2.

Table 2: Predicted Binding Affinities of 4-Methoxy-2-(piperidin-1-yl)pyrimidine against Hypothetical Targets

| Target Protein | Scoring Function | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

|---|---|---|---|

| Kinase A | Glide | -8.5 | High |

| Protease B | AutoDock Vina | -7.9 | Moderate |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Protein-Ligand Complex Stability

Molecular dynamics simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the conformational dynamics of both the ligand and the protein, as well as the stability of the protein-ligand complex. By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein adapt to each other and assess the durability of their interactions. This is particularly useful for validating the results of molecular docking and for understanding the energetic factors that govern binding.

For 4-Methoxy-2-(piperidin-1-yl)pyrimidine, an MD simulation would typically be run for a significant period (e.g., hundreds of nanoseconds) to observe the stability of its binding pose within the active site of a target protein. Analysis of the simulation trajectory could reveal fluctuations in the ligand's position, changes in the protein's conformation, and the persistence of key interactions like hydrogen bonds.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound libraries for molecules with similar features, thereby identifying potential new drug candidates. A pharmacophore model is typically generated by aligning a set of active molecules and abstracting their common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For a series of pyrimidine derivatives including 4-Methoxy-2-(piperidin-1-yl)pyrimidine, a pharmacophore model could be developed based on their known biological activity. This model would highlight the key structural motifs responsible for their therapeutic effects. For example, a common pharmacophore for a class of kinase inhibitors might include a hydrogen bond acceptor at a specific position on the pyrimidine ring, a hydrophobic feature corresponding to the piperidine (B6355638) group, and another hydrogen bond acceptor from the methoxy group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (numerical representations of chemical properties) with experimental activity data, QSAR models can be developed to predict the activity of new, untested compounds. These models are valuable tools for lead optimization, allowing medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency.

A QSAR study on a series of 2-aminopyrimidine derivatives could reveal the key physicochemical properties that influence their biological activity. For example, a model might indicate that activity is positively correlated with molecular lipophilicity (logP) and negatively correlated with the energy of the highest occupied molecular orbital (HOMO). Such a model could then be used to predict the activity of 4-Methoxy-2-(piperidin-1-yl)pyrimidine and to guide the design of more potent analogs. A study on aminopyrimidine-based CXCR4 antagonists successfully developed a predictive QSAR model.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on 4-Methoxy-2-(piperidin-1-yl)pyrimidine and its Analogues

Studies on related compounds reveal a diverse range of biological activities, underscoring the potential of this chemical class. For instance, piperidinyl-aminopyrimidine derivatives have been designed and synthesized as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov Similarly, extensive lead optimization of piperazinyl-pyrimidine analogues—where the piperidine (B6355638) ring is replaced by piperazine (B1678402)—has led to the identification of potent inhibitors of the Chikungunya virus (CHIKV) capping machinery (nsP1). nih.gov In the realm of oncology, pyrimidine (B1678525) derivatives bearing a pyridyl group have been developed as inhibitors of the Hedgehog signaling pathway, showing promise in preclinical models of pancreatic cancer. nih.gov Furthermore, other analogues have been investigated for their potential as anti-inflammatory and anticancer agents. nih.govsmolecule.com

These findings collectively suggest that the 2-(piperidin-1-yl)pyrimidine (B1626217) core, modified with a 4-methoxy group, is a promising scaffold. The methoxy (B1213986) group can affect the molecule's electronic properties and metabolic stability, potentially fine-tuning its biological activity. mdpi.com The key research takeaway is that while the specific title compound is understudied, its structural components are integral to analogues with significant, validated biological activities across different therapeutic areas.

Table 1: Biological Activities of Selected Pyrimidine Analogues

| Compound Class | Moiety of Interest | Biological Activity | Therapeutic Area |

|---|---|---|---|

| Piperidin-4-yl-aminopyrimidine Derivatives | Piperidine-pyrimidine | HIV-1 Reverse Transcriptase Inhibition | Antiviral |

| Piperazinyl-pyrimidine Analogues | Piperazine-pyrimidine | Chikungunya Virus (nsP1) Inhibition | Antiviral |

| Pyridyl Pyrimidine Derivatives | Pyridyl-pyrimidine | Hedgehog Pathway Inhibition | Anticancer |

Identification of Research Gaps and Unexplored Avenues

The most significant research gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of 4-Methoxy-2-(piperidin-1-yl)pyrimidine itself. While its analogues have been explored, this specific, simpler structure remains largely uninvestigated. This gap represents a missed opportunity to understand the fundamental structure-activity relationships (SAR) of this chemical series.

Specific unexplored avenues include:

Systematic Biological Screening: The compound has not been systematically screened against a wide range of biological targets. Given the activities of its analogues, key areas for screening would include viral enzymes (e.g., reverse transcriptases, proteases), protein kinases relevant to oncology, and inflammatory pathway targets.

Pharmacokinetic Profiling: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Methoxy-2-(piperidin-1-yl)pyrimidine. Understanding its metabolic stability, cell permeability, and potential for off-target effects is crucial for any future development.

Mechanism of Action Studies: For the activities observed in its analogues, the precise molecular mechanisms are not always fully elucidated. Investigating how the core scaffold interacts with biological targets at a molecular level is a critical unexplored area.

Comparative Analysis: A direct comparative study of 4-Methoxy-2-(piperidin-1-yl)pyrimidine against its piperazine and other closely related analogues is missing. Such a study would clarify the specific contribution of the piperidine ring versus other cyclic amines to the observed biological activity.

Directions for Novel Derivatization and Scaffold Optimization

Based on the existing research on analogues and the identified gaps, several clear directions for novel derivatization and scaffold optimization emerge. The goal would be to systematically explore the chemical space around the 4-Methoxy-2-(piperidin-1-yl)pyrimidine core to establish a robust SAR and identify more potent and selective compounds.

Q & A

Q. What are the common synthetic routes for 4-Methoxy-2-(piperidin-1-yl)pyrimidine, and how is purity confirmed?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Step 1: Formation of the pyrimidine core via condensation of amidine hydrochlorides with acetylacetic esters under basic conditions .

- Step 2: Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions, often using phosphorus oxychloride (POCl₃) as a chlorinating agent .

- Step 3: Methoxy group installation via alkylation or demethylation of protected intermediates .

Purity Analysis: - HPLC (High-Performance Liquid Chromatography) with UV detection to assess chromatographic purity.

- TLC (Thin-Layer Chromatography) for reaction monitoring using silica gel plates and UV visualization .

- Melting Point Determination to verify consistency with literature values .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR Spectroscopy: Assigns protons and carbons in the pyrimidine ring, piperidine substituents, and methoxy group. Key peaks include:

- ESI-MS (Electrospray Ionization Mass Spectrometry): Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- X-ray Crystallography: Resolves 3D structure and confirms substituent geometry, as demonstrated in related pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DCM) to enhance nucleophilic substitution rates for piperidine incorporation .

- Catalysis: Employ Pd-based catalysts for cross-coupling steps to reduce side products .

- Temperature Control: Maintain reflux conditions (~65°C) during chlorination steps to minimize decomposition .

- Purification: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity intermediates .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy position, piperidine alkylation) to isolate key pharmacophores .

- Meta-Analysis: Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and adjust for assay conditions (e.g., pH, co-solvents) .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., methionine aminopeptidase-1) or receptors (e.g., GPCRs) .

- MD Simulations (Molecular Dynamics): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) to assess stability over 100+ ns trajectories .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs with drug-like features .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzyme inhibition potency?

Methodological Answer:

- Enzyme Source Variability: Test the compound against recombinant vs. native enzymes to identify isoform-specific effects .

- Redetermination Under Uniform Conditions: Re-evaluate inhibition using a standardized assay (e.g., fluorescence-based protease assay) .

- Competitive Binding Assays: Use SPR (Surface Plasmon Resonance) to measure direct binding affinities and rule out off-target interactions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) | Reference |

|---|---|---|---|---|

| 1 | POCl₃, DMF, 65°C | 72 | 98.5 | |

| 2 | Piperidine, K₂CO₃ | 68 | 97.2 | |

| 3 | NaOMe, MeOH | 85 | 99.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.